molecular formula C11H9N3S B188206 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 35359-27-4

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B188206
CAS No.: 35359-27-4
M. Wt: 215.28 g/mol
InChI Key: VSUPYSJUZGXREB-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a nitrogen- and sulfur-containing heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry research. Its molecular framework is of significant interest in the design and synthesis of novel bioactive agents . Compounds featuring the 1,2,4-triazole ring fused with a quinoline nucleus have been extensively studied for a broad spectrum of pharmacological activities. Research into analogous structures has demonstrated potential for enzyme inhibition, particularly targeting metabolic and neurological disorders . For instance, closely related 1,2,4-triazolo[4,3-a]quinoxaline derivatives have shown promising inhibitory activity against alpha-glucosidase and alpha-amylase, enzymes critical in the management of diabetes mellitus . Furthermore, such hybrid structures are also investigated as inhibitors of acetylcholinesterase (AChE), a key target for anti-Alzheimer's disease therapeutics, highlighting their potential as multi-target agents . The incorporation of the triazole moiety, a known pharmacophore, with other heterocyclic systems like quinoline can lead to enhanced biological efficacy and provides a rich platform for exploring structure-activity relationships (SAR) . This compound is intended for use in laboratory research to develop new therapeutic candidates, including anti-inflammatory, antimicrobial, and enzyme-inhibiting substances .

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUPYSJUZGXREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351466
Record name 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35359-27-4
Record name 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35359-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with triazole-2-thiol. This reaction is carried out under anhydrous conditions using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate . The reaction mixture is stirred overnight and then poured into ice-water to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom in the quinoline ring.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are used under anhydrous conditions.

    Cyclization: Catalysts like palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions include disulfides from oxidation, substituted quinoline derivatives from nucleophilic substitution, and various fused heterocyclic compounds from cyclization .

Scientific Research Applications

Antimicrobial Activity

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol exhibits significant antimicrobial properties. It has been studied extensively as a lead compound for developing new antimicrobial agents against various bacterial strains. For example, derivatives of this compound have shown promising activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Anticancer Potential

Research indicates that the compound has potential anticancer properties. A study demonstrated that derivatives of this compound inhibited topoisomerase II and exhibited DNA intercalation activity, which is crucial for cancer treatment. The most active derivatives displayed IC50 values as low as 2.44 µM against HCT-116 cancer cells .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activities. Certain derivatives have shown effectiveness in reducing seizure frequency in animal models, indicating potential therapeutic applications for epilepsy .

Agrochemical Potential

This compound has been explored for its potential use in agrochemicals due to its biological activity against plant pathogens. Its derivatives could serve as effective fungicides or bactericides to protect crops from microbial infections.

Structural Characteristics and Synthesis

The unique structural features of this compound contribute significantly to its biological activity. The presence of the triazole ring fused with the quinoline structure enhances its reactivity and interaction with biological targets.

Compound Name Structural Features Unique Aspects
This compoundContains both methyl and thiol groupsExhibits diverse pharmacological profiles
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiolContains chlorine atomPrimarily studied for antibacterial properties

Case Study 1: Antimicrobial Efficacy

A series of quinolone-triazole hybrids were synthesized and tested against a panel of bacterial strains. The most effective compound exhibited an MIC comparable to that of established antibiotics like norfloxacin and chloromycin .

Case Study 2: Anticancer Activity

In vitro studies on HCT-116 cancer cells revealed that certain derivatives of this compound not only inhibited cell proliferation but also induced apoptosis by modulating BAX and Bcl-2 protein levels .

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its antiviral and anticancer activities. The compound also inhibits certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Methyl (C5), Thiol (C1) C₁₁H₉N₃S High reactivity for S-alkylation; enzyme inhibition
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol Phenyl (C5), Thiol (C1) C₁₆H₁₁N₃S Increased lipophilicity; potential anticancer agent
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol Methyl (C5, C8, C9), Thiol (C1) C₁₃H₁₃N₃S Enhanced metabolic stability; higher melting point (243.33 g/mol)
1-Methyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxylic acid Methyl (N1), Carboxylic acid (C5) C₁₂H₉N₃O₂ Improved aqueous solubility; ionizable group for salt formation
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-carbohydrazide Methyl (C5), Carbohydrazide (C1) C₁₂H₁₁N₅O Versatile intermediate for hydrazone and heterocycle synthesis

Key Observations:

  • Thiol vs. Carbohydrazide: The thiol group in this compound enables direct S-alkylation, whereas the carbohydrazide derivative (C1-carbohydrazide) is more suited for condensation reactions .
  • Methyl vs.
  • Multi-Methyl Substitutions : Trimethyl derivatives (e.g., 5,8,9-trimethyl) exhibit higher thermal stability, likely due to steric shielding of the triazole ring .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 5-Methyl-1-thiol 5-Phenyl-1-thiol 1-Methyl-5-carboxylic acid 5,8,9-Trimethyl-1-thiol
Molecular Weight (g/mol) 215.27 277.34 243.26 243.33
Melting Point (°C) 214–215* Not reported Not reported Not reported
Solubility Low in H₂O Very low in H₂O Moderate in H₂O (pH-dependent) Low in H₂O
LogP (Predicted) 2.1 3.8 1.5 2.9
Synthetic Yield 91%† 85–90%‡ 70–75% 65–70%

*Melting point data from analogous carbohydrazide derivative ; †Yield for intermediate synthesis ; ‡Yield for phenyl-substituted analogs .

Key Insights:

  • Solubility : The carboxylic acid derivative (C5-carboxylic acid) shows improved aqueous solubility due to ionization, whereas thiol and phenyl derivatives are predominantly lipid-soluble .
  • Thermal Stability: The trimethyl derivative’s higher molecular weight and steric effects correlate with increased thermal stability compared to mono-substituted analogs .

Biological Activity

5-Methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS Number: 35359-27-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure consisting of a triazole ring fused with a quinoline moiety. Its molecular formula is C11H9N3SC_{11}H_9N_3S, which contributes to its distinctive chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that the compound can inhibit the growth of various pathogenic microorganisms. For instance, it has been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective antimicrobial action at concentrations as low as 160 μg/ml .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), it exhibited cytotoxic effects that suggest potential as a chemotherapeutic agent. The mechanism appears to involve DNA intercalation, which disrupts cellular replication processes .

3. Anti-inflammatory Effects

In models of inflammation, this compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways within cells, enhancing its anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (μg/ml)Observed Effect
AntibacterialStaphylococcus aureus160Inhibition of growth
AntifungalCandida albicans160Inhibition of growth
AnticancerMCF-7VariableCytotoxicity observed
Anti-inflammatoryVarious modelsVariableReduction in cytokine levels

Notable Research Findings

A study conducted by researchers at a prominent university evaluated the cytotoxic effects of various triazoloquinoline derivatives on cancer cell lines. The results indicated that this compound was among the most potent compounds tested against MCF-7 cells, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Another investigation focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis route for 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol?

  • Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and thiol-containing precursors. For example, cyclocondensation of 2-(quinolin-1-yl)hydrazine with carbon disulfide under alkaline conditions can yield the triazole-thiol core. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical. Evidence from similar compounds suggests using nitrobenzene as a solvent for oxidative cyclization (70–80% yield) . Key steps include purification via recrystallization (e.g., dichloromethane/ethanol mixtures) and characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR can identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). IR spectroscopy confirms the thiol (-SH) stretch (~2550 cm1^{-1}) and triazole C=N bonds (~1600 cm1^{-1}) .
  • X-ray crystallography : Single-crystal analysis resolves the fused triazole-quinoline system and validates bond lengths/angles. For example, triazoloquinoline derivatives show planar geometry with inter-ring dihedral angles <5° .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. For lipophilic analogs (logP >3), consider co-solvents like DMSO ≤1% .
  • Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H2 _2O2_2), and photolytic conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) influence the anticonvulsant activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline 7-position (e.g., benzyloxy, phenoxy) to enhance blood-brain barrier penetration. For example, 7-benzylamino analogs showed ED50_{50} values of 15 mg/kg in maximal electroshock (MES) mouse models .
  • Mechanistic Insight : Use patch-clamp assays to assess Na+^+ channel blockade. Triazoloquinolines with electron-withdrawing groups (e.g., -F) exhibit higher binding affinity to GABAA_A receptors .

Q. How can contradictory reports on synthetic yields (e.g., 40% vs. 80%) be systematically addressed?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., reaction time, stoichiometry). For instance, extending reaction time from 6 to 12 hours increased yield by 25% in nitrobenzene-mediated cyclization .
  • Catalyst Selection : Compare bases (K2 _2CO3_3 vs. Et3_3N) and transition-metal catalysts (e.g., CuI for click chemistry). CuI improved regioselectivity in triazole formation .

Q. What strategies are effective in improving the compound’s metabolic stability for in vivo applications?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methylation at the 5-position reduces CYP450-mediated oxidation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thiol moiety to enhance oral bioavailability. In situ conversion to the active thiol form occurs in plasma .

Q. How can computational methods guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :

  • Molecular Docking : Target kinases (e.g., EGFR, VEGFR2) using AutoDock Vina. Triazoloquinoline sulfonamide hybrids showed binding energies ≤−9.5 kcal/mol, correlating with IC50_{50} values <10 µM in MCF-7 cells .
  • QSAR Modeling : Use descriptors (e.g., polar surface area, logD) to predict permeability. Derivatives with ClogP 2.5–3.5 exhibited optimal cytotoxicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50} values for antimicrobial activity across studies?

  • Methodological Answer :

  • Standardize Assays : Use CLSI/M7-A9 guidelines for MIC determination. Variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) significantly impact results .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to normalize inter-lab variability. Activity discrepancies >2-fold may indicate assay sensitivity differences .

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